
Methyl 2-(4-oxopyridin-1-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(4-oxopyridin-1-yl)acetate: is a chemical compound characterized by its molecular structure, which includes a pyridine ring with a ketone group at the 4-position and an acetate ester group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Chemical Synthesis: The compound can be synthesized through a multi-step chemical reaction starting from pyridine derivatives. One common method involves the acylation of 4-aminopyridine followed by esterification.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry techniques to enhance efficiency and yield. These methods often use catalysts and specific reaction conditions to optimize the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the acetate group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Various carboxylic acids and ketones.
Reduction Products: Alcohols.
Substitution Products: Amides, esters, and ethers.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Biology: It can be employed in biochemical studies to understand enzyme mechanisms. Medicine: Industry: Utilized in the production of agrochemicals, polymers, and fine chemicals.
作用機序
The compound exerts its effects through specific molecular targets and pathways. For example, in biochemical studies, it may interact with enzymes, altering their activity. The exact mechanism depends on the context in which the compound is used.
類似化合物との比較
Methyl 2-(2-oxopyridin-1-yl)acetate: Similar structure but with the ketone group at a different position on the pyridine ring.
Methyl 2-(3-oxopyridin-1-yl)acetate: Another positional isomer with the ketone group at the 3-position.
Uniqueness: Methyl 2-(4-oxopyridin-1-yl)acetate is unique due to its specific position of the ketone group, which influences its reactivity and applications.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C8H9NO3 |
|---|---|
分子量 |
167.16 g/mol |
IUPAC名 |
methyl 2-(4-oxopyridin-1-yl)acetate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-9-4-2-7(10)3-5-9/h2-5H,6H2,1H3 |
InChIキー |
GMQGHGOGMAJQDZ-UHFFFAOYSA-N |
正規SMILES |
COC(=O)CN1C=CC(=O)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


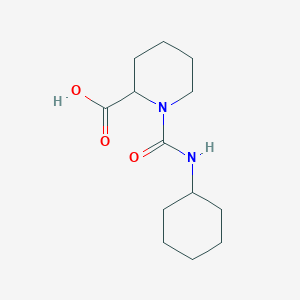


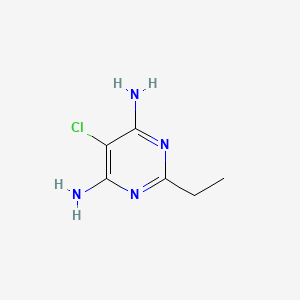
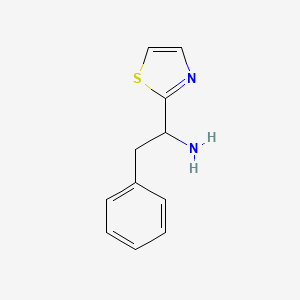
![4-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]aniline](/img/structure/B15356838.png)


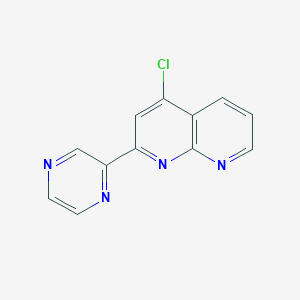
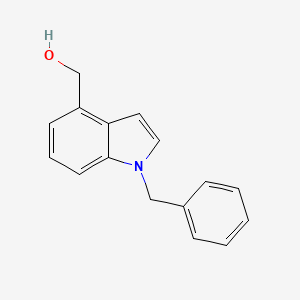

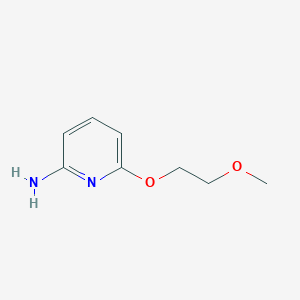
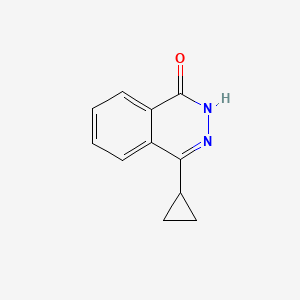
![tert-butyl N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]propan-2-yl]carbamate](/img/structure/B15356909.png)
